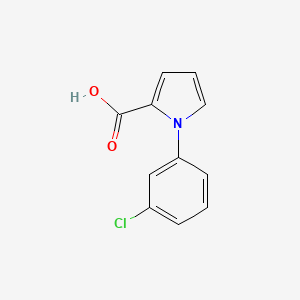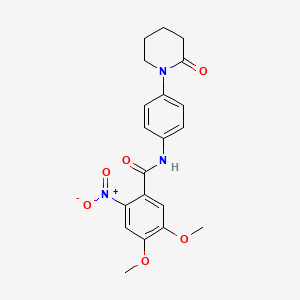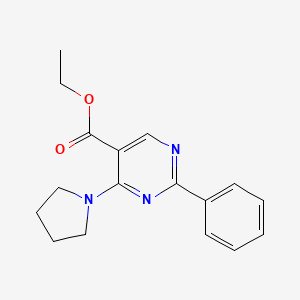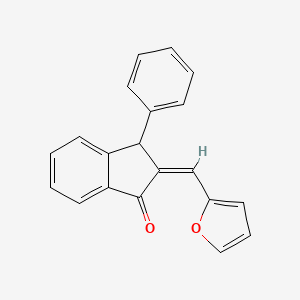
N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H21N3O6S2 and its molecular weight is 475.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Compound Synthesis
Heterocyclic derivatives, such as those derived from guanidine or incorporating pyrimidine structures, play a crucial role in medicinal chemistry due to their potential biological activities. For example, the synthesis of heterocyclic derivatives has been explored for the development of new drugs and materials. The study by Banfield et al. (1987) on heterocyclic derivatives of guanidine highlights the structural analysis and formation of compounds that could be precursors or analogs to N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide, demonstrating the importance of structural determination in developing pharmaceuticals (Banfield, Fallon, & Gatehouse, 1987).
Pharmacological Applications
Compounds with pyrimidine structures are often investigated for their potential pharmacological effects. Abu‐Hashem et al. (2020) synthesized novel heterocyclic compounds, showing significant COX-2 inhibitory activity, analgesic, and anti-inflammatory activities. This indicates the potential of similar compounds for therapeutic applications, especially in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Material Science Applications
In the field of materials science, compounds like this compound can be utilized in the synthesis of advanced materials. For instance, Batibay et al. (2020) explored the use of thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for creating poly(methyl methacrylate) hybrid networks, demonstrating the potential of such compounds in developing new materials with improved thermal stability (Batibay, Gunkara, Ocal, & Arsu, 2020).
Anticonvulsant Agents
Research into the synthesis of S-acetamide derivatives of pyrimidine as potential anticonvulsant agents reveals the broad applicability of pyrimidine derivatives in medical research. Severina et al. (2020) showed that such compounds could have moderate anticonvulsant activity, indicating the potential for developing new treatments for seizures (Severina, Skupa, Voloshchuk, & Georgiyants, 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide involves the condensation of 3,4-dimethoxyaniline with ethyl 2-(6-oxo-5-tosyl-1,6-dihydropyrimidin-2-ylthio)acetate, followed by hydrolysis and cyclization to form the final product.", "Starting Materials": [ "3,4-dimethoxyaniline", "ethyl 2-(6-oxo-5-tosyl-1,6-dihydropyrimidin-2-ylthio)acetate", "sodium hydroxide", "hydrochloric acid", "water", "ethyl acetate", "sodium chloride", "magnesium sulfate" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyaniline with ethyl 2-(6-oxo-5-tosyl-1,6-dihydropyrimidin-2-ylthio)acetate in the presence of sodium hydroxide to form N-(3,4-dimethoxyphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide.", "Step 2: Hydrolysis of the ethyl ester group using hydrochloric acid to form the corresponding carboxylic acid.", "Step 3: Cyclization of the carboxylic acid using water to form the final product.", "Step 4: Isolation of the product using ethyl acetate, followed by drying over magnesium sulfate and recrystallization from a suitable solvent." ] } | |
CAS番号 |
866866-12-8 |
分子式 |
C21H21N3O6S2 |
分子量 |
475.53 |
IUPAC名 |
N-(3,4-dimethoxyphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H21N3O6S2/c1-13-4-7-15(8-5-13)32(27,28)18-11-22-21(24-20(18)26)31-12-19(25)23-14-6-9-16(29-2)17(10-14)30-3/h4-11H,12H2,1-3H3,(H,23,25)(H,22,24,26) |
InChIキー |
FCUOLHNHUCWFNY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)OC)OC |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2707278.png)
![4-benzyl-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2707279.png)
![ethyl 2-butyramido-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2707281.png)
![(3Z)-3-[(1,3-benzodioxol-5-ylamino)methylene]-1-benzyl-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2707283.png)

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2707286.png)


![6-methyl-2-(2-oxo-2H-chromene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2707292.png)



